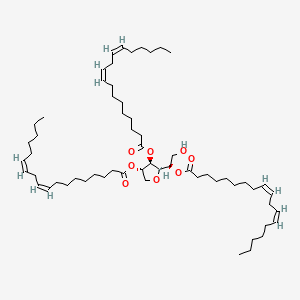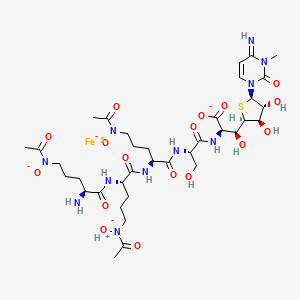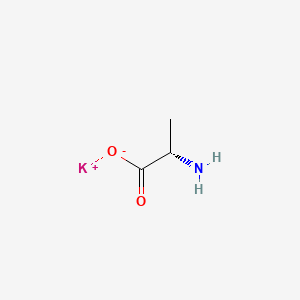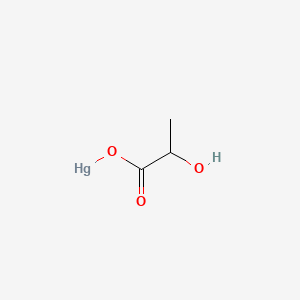![molecular formula C18H18 B15175570 (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,10E,11Z,13Z)-tricyclo[84224,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve selective hydrogenation and dehydrogenation to introduce the desired double bonds. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and scalability.
化学反应分析
Types of Reactions
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can selectively hydrogenate the double bonds.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is used as a model compound to study reaction mechanisms and stereochemistry. Its unique structure makes it an excellent candidate for exploring the effects of ring strain and conjugation on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions between complex organic molecules and biological macromolecules. Its structural complexity allows for the study of molecular recognition and binding affinity in enzyme-substrate interactions.
Medicine
Potential applications in medicine include the development of novel therapeutic agents. The compound’s unique structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with tailored properties.
作用机制
The mechanism of action of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene involves its interaction with specific molecular targets. The compound’s multiple double bonds and tricyclic structure allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclooctatetraene: Another polycyclic compound with multiple double bonds, but with a different ring structure.
Tricyclo[6.2.1.02,7]undeca-4,9-diene: A tricyclic compound with a similar level of complexity but different connectivity of the rings.
Hexahelicene: A polycyclic aromatic hydrocarbon with a helical structure, used in studies of chirality and molecular recognition.
Uniqueness
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene stands out due to its specific tricyclic framework and the arrangement of double bonds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H18 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC 名称 |
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene |
InChI |
InChI=1S/C18H18/c1-2-4-16-6-5-15(3-1)7-9-17-11-13-18(10-8-16)14-12-17/h1-6,11-14H,7-10H2/b2-1?,3-1-,4-2-,6-5?,15-3?,15-5-,16-4?,16-6- |
InChI 键 |
VRGLNGRQXLSACG-QXKHZNLLSA-N |
手性 SMILES |
C1/C/2=C\C=C(\C=C/C=C2)/CCC3=CC=C(C1)C=C3 |
规范 SMILES |
C1CC2=CC=C(CCC3=CC=C1C=CC=C3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
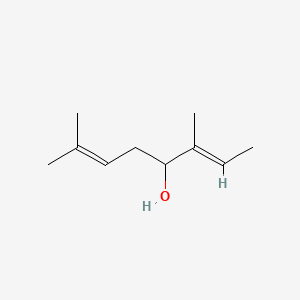

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)


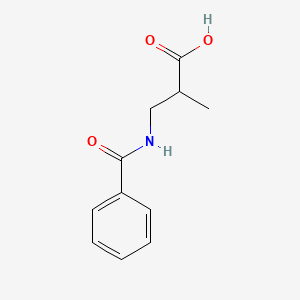


![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
